2-Bromo-6-tert-butylimidazo[2,1-b][1,3,4]thiadiazole
Description
Introduction to 2-Bromo-6-tert-butylimidazo[2,1-b]thiadiazole
Chemical Taxonomy and IUPAC Nomenclature
2-Bromo-6-tert-butylimidazo[2,1-b]thiadiazole belongs to the imidazo-thiadiazole class, characterized by a fused bicyclic system combining imidazole and 1,3,4-thiadiazole rings. Its IUPAC name, 2-bromo-6-(tert-butyl)imidazo[2,1-b]thiadiazole , reflects the substituent positions: a bromine atom at C2 and a tert-butyl group at C6 (Figure 1). The molecular formula is C₈H₁₀BrN₃S , with a molar mass of 260.15 g/mol.
The structural configuration was confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key features include:
- Imidazole ring : A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
- 1,3,4-Thiadiazole ring : A five-membered ring containing one sulfur and two nitrogen atoms.
- Substituents : Bromine enhances electrophilic reactivity, while the tert-butyl group contributes steric bulk and lipophilicity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀BrN₃S | |
| SMILES | CC(C)(C)C1=CN2C(=N1)SC(=N2)Br | |
| Predicted Collision Cross Section (Ų) | 143.7 ([M+H]+) |
Historical Context in Heterocyclic Chemistry
Imidazo[2,1-b]thiadiazoles were first synthesized in the 1950s, but interest surged in the 21st century due to their bioisosteric potential. Early work focused on their utility as analogs of purine nucleobases, leveraging sulfur’s electronic effects to modulate reactivity. The bromo-tert-butyl derivative emerged as a scaffold for structure-activity relationship (SAR) studies, particularly after 2010, when advances in green chemistry enabled efficient multicomponent syntheses.
Key milestones include:
- 2018 : Development of aqueous-phase syntheses using triethylamine/sulfamic acid catalysts, achieving yields >85%.
- 2020 : Discovery of FAK (Focal Adhesion Kinase) inhibition in pancreatic cancer models, highlighting its kinase-targeting potential.
- 2022 : Optimization of antioxidant activity via Claisen-Schmidt condensation, yielding derivatives with DPPH radical scavenging IC₅₀ <10 μM.
Significance in Medicinal Chemistry Research
The compound’s dual heterocyclic system enables interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects. Recent studies emphasize its role in:
Antimicrobial Applications
- Antitubercular Activity : Derivatives exhibited MIC values of 0.114 μM against Mycobacterium tuberculosis H37Rv, outperforming first-line drugs like isoniazid.
- Broad-Spectrum Antibacterial Effects : Substituent modifications enabled activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens.
Antioxidant Properties
- Radical Scavenging : Nitric oxide (NO) and superoxide radical (SOR) inhibition exceeded 80% at 50 μM concentrations, attributed to the electron-donating tert-butyl group.
Table 2: Biological Activity Summary
| Activity Type | Target/Model | Result | Source |
|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | MIC: 0.114 μM | |
| Anticancer | Mesothelioma spheroids | IC₅₀: 0.59–2.81 μM | |
| Antioxidant | DPPH assay | IC₅₀: 8.2 μM |
Properties
IUPAC Name |
2-bromo-6-tert-butylimidazo[2,1-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3S/c1-8(2,3)5-4-12-7(10-5)13-6(9)11-12/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHVCWNJFKLULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)SC(=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-tert-butylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiadiazole with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Step 1: Formation of Thiadiazole Precursor
-
Reagents : Thiosemicarbazide reacts with a tert-butyl acyl chloride (e.g., tert-butylcarbonyl chloride) via nucleophilic acyl substitution.
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Mechanism : The reaction forms a 5-tert-butyl-1,3,4-thiadiazol-2-amine intermediate. This step is analogous to the synthesis of 5-propyl-1,3,4-thiadiazol-2-amine in , where butanoyl chloride was used.
Step 2: Cyclization to Form the Imidazo-Thiadiazole Core
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Reagents : The thiadiazole amine reacts with a brominated ketone (e.g., 2-bromoacetophenone) under reflux in ethanol.
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Mechanism : Dehydrocyclization occurs, forming the fused imidazo[2,1-b] thiadiazole ring. For example, in , 2-bromo-4'-chloroacetophenone was used to introduce a phenyl group at position 6. In this case, the tert-butyl group would occupy position 6.
Characterization Data
Key characterization parameters for analogous compounds include:
Electrophilic Substitution
-
Positional Selectivity : Bromination in imidazo-thiadiazoles typically occurs at position 5 ( ). For 2-bromo-6-tert-butylimidazo[2,1-b] thiadiazole , bromination at position 2 may arise from:
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Steric Effects : The bulky tert-butyl group at position 6 may direct electrophiles to position 2.
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Electronic Effects : Electron-donating groups (e.g., tert-butyl) could activate position 2 for substitution.
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Dehydrocyclization
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Example : In , compound 3 (5-propyl-1,3,4-thiadiazol-2-amine) reacts with 2-bromo-4'-chloroacetophenone to form the imidazo-thiadiazole ring. This step involves elimination of water and cyclization.
Research Findings
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Biological Activity : While the provided sources focus on synthesis, imidazo-thiadiazoles are known for anticancer ( ), antibacterial ( ), and anticonvulsant ( ) properties.
-
Structural Stability : The fused heterocyclic system enhances stability, as evidenced by the high melting points and sharp TLC spots in .
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Isotopic Effects : Mass spectrometry data in highlights the presence of chlorine and bromine isotopes, which influence molecular ion peaks.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that imidazo[2,1-b][1,3,4]thiadiazoles exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound could inhibit the growth of various bacterial strains, suggesting its potential as a scaffold for developing new antibiotics . The presence of the bromine atom and the tert-butyl group enhances the lipophilicity and biological activity of the compound.
Anticancer Properties
The imidazo[2,1-b][1,3,4]thiadiazole structure has been linked to anticancer activity. Studies have shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation . This makes 2-bromo-6-tert-butylimidazo[2,1-b][1,3,4]thiadiazole a promising candidate for further development in cancer therapeutics.
Materials Science
Polymer Chemistry
In materials science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve their performance in applications such as coatings and adhesives due to its unique structural features that contribute to cross-linking and network formation.
Nanomaterials
The compound has also been explored for use in the synthesis of nanomaterials. Its ability to act as a precursor in the formation of nanoparticles can lead to materials with tailored electronic and optical properties. Research is ongoing to investigate its effectiveness in creating nanocomposites for use in electronic devices and sensors.
Biochemical Applications
Proteomics Research
In proteomics, this compound is utilized as a reagent for labeling proteins. Its reactive bromine atom allows for specific binding to amino acid residues in proteins, facilitating the study of protein interactions and functions within biological systems . This application is crucial for understanding cellular processes and developing targeted therapies.
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-6-tert-butylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific derivative and its structural modifications .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-tert-butylimidazo[2,1-b][1,3,4]thiadiazole
- 2-Iodo-6-tert-butylimidazo[2,1-b][1,3,4]thiadiazole
- 2-Fluoro-6-tert-butylimidazo[2,1-b][1,3,4]thiadiazole
Comparison
Compared to its halogenated analogs, 2-Bromo-6-tert-butylimidazo[2,1-b][1,3,4]thiadiazole is unique due to the specific reactivity of the bromine atom. Bromine is more reactive than chlorine but less reactive than iodine, providing a balance between stability and reactivity that can be advantageous in various chemical reactions and applications. Additionally, the tert-butyl group enhances the compound’s steric properties, potentially influencing its binding affinity and selectivity in biological systems .
Biological Activity
2-Bromo-6-tert-butylimidazo[2,1-b][1,3,4]thiadiazole is a compound belonging to the imidazo-thiadiazole family, known for its diverse biological activities. This article reviews the biological properties of this compound based on various studies, highlighting its antimicrobial, antioxidant, and potential anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNS, with a molecular weight of 260.15 g/mol. The structure features a bromine atom at the 2-position and a tert-butyl group at the 6-position of the imidazo-thiadiazole core.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[2,1-b][1,3,4]thiadiazole exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : A study indicated that compounds with similar structures showed high efficacy against both Gram-positive and Gram-negative bacteria. Specifically, compounds derived from imidazo-thiadiazoles exhibited minimal inhibitory concentrations (MICs) ranging from 2 to 40 μg/mL against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin .
- Antifungal Activity : Research also highlighted that these compounds displayed potent antifungal activity. The antifungal efficacy was significantly higher than that of established antifungal agents such as ketoconazole. The most active derivatives inhibited fungal growth at concentrations as low as 3 μg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Activity Type | Reference |
|---|---|---|---|
| Compound 1 | 2 | Antibacterial | |
| Compound 2 | 5 | Antifungal | |
| Compound 3 | 10 | Antibacterial | |
| Compound 4 | 3 | Antifungal |
Antioxidant Activity
The antioxidant capacity of imidazo-thiadiazole derivatives has also been evaluated using various assays such as DPPH and FRAP. Some synthesized compounds demonstrated significant free radical scavenging abilities. For example:
- DPPH Assay : Certain derivatives showed IC50 values indicating strong antioxidant potential, which is crucial for mitigating oxidative stress-related diseases .
Potential Anticancer Activity
Emerging research suggests that imidazo-thiadiazoles may possess anticancer properties. In vitro studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Docking studies have proposed that these compounds interact with specific targets involved in cancer cell signaling pathways. For instance, they may inhibit enzymes crucial for tumor growth and survival .
Case Study: Inhibition of PD-1/PD-L1 Interaction
A notable study investigated the effect of thiadiazole derivatives on the PD-1/PD-L1 immune checkpoint pathway. Compound testing revealed significant inhibition of this interaction, suggesting potential applications in cancer immunotherapy .
Q & A
Q. What are the common synthetic routes for 2-Bromo-6-tert-butylimidazo[2,1-b][1,3,4]thiadiazole and its derivatives?
Methodological Answer: The synthesis typically involves:
- Cyclization : Reacting thiosemicarbazides with carboxylic acids to form 2-amino-1,3,4-thiadiazoles, followed by treatment with 2-haloketones to yield the imidazo[2,1-b][1,3,4]thiadiazole core .
- Bromination : Using N-bromosuccinimide (NBS) to introduce bromine at the C5 position of the thiadiazole ring .
- Solvent Optimization : Refluxing precursors in ethanol or ethanol-DMF mixtures for 4–6 hours, followed by recrystallization to obtain pure derivatives .
- Alternative Catalysts : Nano-MgO and ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) for one-pot, three-component reactions under mild conditions (60–80°C, 2–4 hours) .
Q. What spectroscopic and chromatographic techniques are used to characterize this compound?
Methodological Answer:
- Structural Confirmation :
- IR Spectroscopy : Identifies stretching vibrations (e.g., C-Br at 550–600 cm⁻¹, C=S at 1250–1350 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., tert-butyl protons at δ 1.3–1.5 ppm) and carbon signals for heterocyclic rings .
- X-ray Crystallography : Resolves planar geometry of the imidazo-thiadiazole core and dihedral angles (e.g., 24.21° between thiadiazole and phenyl rings) .
- Purity Assessment :
- Thin-Layer Chromatography (TLC) : Uses silica gel plates (e.g., Silufol 254 UV) with ethyl acetate/hexane eluents .
- Elemental Analysis : Matches calculated vs. experimental C/H/N/S content (±0.3% tolerance) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for higher yields in synthesizing derivatives?
Methodological Answer:
- Catalyst Selection : Ionic liquids (e.g., [Bmim]Br) reduce reaction time (2–4 hours vs. 6–8 hours) and improve yields (82–90%) by stabilizing intermediates .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates, while ethanol facilitates recrystallization .
- Temperature Control : Maintaining 60–80°C prevents decomposition of heat-sensitive brominated intermediates .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl at C2) improve reactivity in nucleophilic substitutions .
Q. How to resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory efficacy)?
Methodological Answer:
- Orthogonal Assays : Validate anticancer activity via kinase inhibition assays (IC₅₀ values) and corroborate with anti-inflammatory COX-1/COX-2 enzymatic assays .
- Structural Analysis : Compare X-ray/NMR data to confirm if divergent activities arise from conformational changes (e.g., planar vs. non-planar ring systems) .
- In Silico Docking : Use molecular dynamics to predict binding affinities for varied targets (e.g., InhA for antitubercular activity vs. Cdc25B for anticancer effects) .
Q. Example Case :
Q. What strategies are effective for designing derivatives targeting enzymes like Cdc25B or cyclooxygenases?
Methodological Answer:
- Substituent Engineering :
- Computational Guidance :
Key SAR Findings:
| Target Enzyme | Optimal Substituents | Activity Enhancement | Reference |
|---|---|---|---|
| Cdc25B | C6-adamantyl, C2-CF₃ | IC₅₀: 0.8–1.2 µM | |
| COX-2 | C6-p-tolyl, C2-methoxy | 90% inhibition |
Q. How do computational methods elucidate the mechanism of action for imidazo-thiadiazole derivatives?
Methodological Answer:
- Molecular Docking : Predict binding poses with target proteins (e.g., CYP121 for antitubercular activity) using AutoDock Vina or Schrödinger .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors near the thiadiazole sulfur) for scaffold optimization .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with low RMSD (<2 Å) .
Case Study :
Docking of 6-(4-bromophenyl)-2-trifluoromethyl derivatives with InhA (PDB: 4U0K) revealed a binding energy of −9.2 kcal/mol, driven by π-π stacking with Phe149 and halogen bonding with Tyr158 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
